4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane is a chemical compound characterized by the presence of multiple sulfur atoms and thiirane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane typically involves the reaction of thiirane derivatives with dithiolane compounds. The reaction conditions often include the use of bases and solvents such as acetonitrile (MeCN) to facilitate the formation of the desired product . The specific synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane include:
Thiiranes: Compounds containing a three-membered ring with one sulfur atom.
Thietanes: Four-membered sulfur-containing heterocycles.
Dithiolanes: Five-membered rings with two sulfur atoms.
Uniqueness
The uniqueness of this compound lies in its combination of thiirane and dithiolane rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
880499-97-8 |
---|---|
Molecular Formula |
C9H14S6 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4,5-bis(thiiran-2-ylmethylsulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H14S6/c1-6(10-1)3-12-8-9(15-5-14-8)13-4-7-2-11-7/h6-9H,1-5H2 |
InChI Key |
LTRLEDOMGRYBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSC2C(SCS2)SCC3CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.